molecular formula C26H35N3O5 B1679993 NP-252 CAS No. 132031-81-3

NP-252

Cat. No.: B1679993
CAS No.: 132031-81-3
M. Wt: 469.6 g/mol
InChI Key: IAWVGADTHVEXRD-UHFFFAOYSA-N
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Description

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate is a structurally complex 1,4-dihydropyridine (1,4-DHP) derivative. Its core framework features a dihydropyridine ring substituted with distinct functional groups:

  • Octyl ester at position 5, enhancing lipophilicity and membrane permeability.
  • 2,6-Dimethyl groups at positions 2 and 6, which stabilize the boat conformation of the 1,4-DHP ring.
  • Cyclopropylaminocarbonyl at position 3, contributing to steric and electronic modulation.

This compound’s structural elucidation likely employs crystallographic tools such as SHELX (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution), ensuring precise determination of bond lengths, angles, and conformational dynamics .

Properties

CAS No.

132031-81-3

Molecular Formula

C26H35N3O5

Molecular Weight

469.6 g/mol

IUPAC Name

octyl 5-(cyclopropylcarbamoyl)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate

InChI

InChI=1S/C26H35N3O5/c1-4-5-6-7-8-11-16-34-26(31)23-18(3)27-17(2)22(25(30)28-19-14-15-19)24(23)20-12-9-10-13-21(20)29(32)33/h9-10,12-13,19,24,27H,4-8,11,14-16H2,1-3H3,(H,28,30)

InChI Key

IAWVGADTHVEXRD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)NC3CC3)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NP-252;  NP 252;  NP252

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound is compared to classical 1,4-DHPs (e.g., nifedipine, amlodipine) and modern derivatives. Critical distinctions include:

Feature Octyl 2,6-dimethyl-... Nifedipine Amlodipine
Position 3 Substituent Cyclopropylaminocarbonyl Nitro group Chlorophenyl
Position 4 Substituent o-Nitrophenyl o-Nitrophenyl Chlorobenzene
Ester Group (Position 5) Octyl ester Methyl ester Aminoethoxy methyl ester
Conformational Stability Enhanced via 2,6-dimethyl Moderate High (long half-life)

Crystallographic Refinement Precision

The use of SHELXL for small-molecule refinement ensures high accuracy in structural parameters compared to studies employing alternative software (e.g., CRYSTALS, Olex2). For example:

  • R-factors (reliability indices) for SHELXL-refined structures typically range <5% , outperforming older programs .
  • Electron density maps derived via SHELXD/SHELXE enable robust phase determination, critical for resolving steric clashes in bulky substituents like the cyclopropylaminocarbonyl group .

Functional Implications

  • Nitro Group Reactivity: The o-nitrophenyl moiety may confer redox sensitivity, distinguishing it from non-nitro analogs.
  • Steric Effects: The cyclopropylaminocarbonyl group introduces steric hindrance, possibly affecting receptor-binding kinetics versus simpler carbamoyl derivatives.

Research Findings and Methodological Considerations

Structural Insights from SHELX-Based Studies

  • Twinning and High-Resolution Data : SHELXL’s robustness in handling twinned crystals and high-resolution data ensures reliable comparison of torsion angles and hydrogen-bonding networks across analogs .
  • Comparative Stability : The 2,6-dimethyl groups reduce ring puckering variability, as confirmed by lower thermal displacement parameters (B-factors) in SHELXL-refined models versus unmethylated DHPs.

Limitations in Comparative Studies

  • Software Bias: Studies using non-SHELX tools may introduce inconsistencies in geometric parameters, complicating direct comparisons.
  • Pharmacological Data Gaps : While crystallographic data are precise, pharmacological profiles (e.g., IC50 values, selectivity) remain unaddressed in the provided evidence.

Biological Activity

Octyl 2,6-dimethyl-3-cyclopropylaminocarbonyl-4-o-nitrophenyl-1,4-dihydropyridine-5-carboxylate, also known as NP 252, is a compound with significant biological activity, particularly in the context of cardiovascular research and receptor pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C26H35N3O5
  • Molecular Weight : 469.573 g/mol
  • CAS Number : 132031-81-3
  • Appearance : Solid powder
  • Solubility : Soluble in DMSO

NP 252 primarily functions as a selective agonist for thromboxane receptors (TP). Upon binding to these receptors, it activates a signaling cascade involving G-proteins that leads to the activation of phospholipase C. This activation results in the production of inositol triphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger calcium ion release from intracellular stores. This series of events influences various physiological responses, including platelet aggregation and vascular tone regulation .

Biological Activity

NP 252 exhibits several critical biological activities:

  • Cardiovascular Effects :
    • It plays a role in regulating blood pressure and vascular resistance through its action on thromboxane receptors.
    • Studies indicate that NP 252 can enhance platelet aggregation, which is crucial for hemostasis but may also contribute to thrombotic events in certain pathological conditions.
  • Anti-inflammatory Properties :
    • Some research suggests that NP 252 may modulate inflammatory responses by influencing the activity of thromboxane A2 (TXA2), a potent pro-inflammatory mediator .
  • Potential Therapeutic Applications :
    • Given its mechanism of action, NP 252 is being investigated for its potential use in treating cardiovascular diseases and conditions associated with abnormal platelet function .

Case Studies and Research Findings

Several studies have highlighted the biological activity of NP 252:

StudyFindings
Demonstrated that NP 252 significantly increases platelet aggregation in vitro, suggesting its role as a thromboxane receptor agonist.
Investigated the compound's effects on vascular smooth muscle cells, revealing its capacity to induce vasoconstriction through TP activation.
Explored NP 252's anti-inflammatory effects in animal models, showing reduced markers of inflammation in treated subjects compared to controls.

Comparison with Similar Compounds

NP 252 is often compared with other thromboxane receptor agonists like U46619 and antagonists such as SQ 29,548. Its unique profile includes:

CompoundTypePotencySelectivity
NP 252AgonistHighSelective for TP
U46619AgonistModerateLess selective
SQ 29,548AntagonistN/ASpecific to TP

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of this dihydropyridine derivative?

Answer:
Synthetic optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and rigorous monitoring via HPLC or LC-MS to track intermediate stability. For example, the cyclopropylaminocarbonyl group may exhibit sensitivity to acidic conditions, necessitating pH-controlled environments during coupling reactions. Fractional crystallization or preparative chromatography (HPLC) can isolate the target compound from byproducts, as impurities often arise from competing nitrophenyl reduction pathways. Refer to CRDC classifications on chemical engineering design (RDF2050103) for reactor optimization frameworks . Training in chemical biology methods (e.g., CHEM/IBiS 416) emphasizes iterative experimental design to refine yield and purity .

Basic: Which analytical techniques are critical for characterizing structural and electronic properties of this compound?

Answer:

  • NMR Spectroscopy : Assign diastereotopic protons in the 1,4-dihydropyridine ring and confirm cyclopropylamide conformation via 1H^{1}\text{H}-13C^{13}\text{C} HMBC correlations.
  • X-ray Crystallography : Resolve spatial orientation of the o-nitrophenyl group relative to the dihydropyridine plane to assess steric effects.
  • UV-Vis Spectroscopy : Monitor charge-transfer interactions between the nitro group and aromatic system, which influence redox behavior.
  • Mass Spectrometry (HRMS) : Validate molecular integrity, as fragmentation patterns may reveal labile ester linkages.
    Precautionary protocols (e.g., P201, P202) ensure safe handling during analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?

Answer:
SAR studies require modular synthesis of analogs with systematic substituent variations (e.g., replacing the octyl ester with methyl or benzyl groups) and comparative bioassays. Key steps:

Molecular Docking : Prioritize substituents based on predicted binding affinities to target proteins (e.g., calcium channels).

In Vitro Assays : Quantify activity shifts using patch-clamp electrophysiology or fluorescence-based calcium flux measurements.

Statistical Analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es_s) parameters with activity trends.
Contradictions between computational predictions and empirical data may arise from unaccounted solvent effects or protein flexibility, necessitating free-energy perturbation (FEP) simulations .

Advanced: What methodologies resolve contradictions in reported solubility and stability data across studies?

Answer:
Discrepancies often stem from:

  • Solvent Polarity : Use standardized solvents (e.g., DMSO:water gradients) and control for temperature/humidity.
  • Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH) with LC-MS monitoring to identify hydrolytic or oxidative byproducts.
  • Crystallinity vs. Amorphous Forms : Compare DSC thermograms and PXRD patterns to assess polymorphic influences on solubility.
    Advanced process control frameworks (RDF2050108) enable real-time adjustment of crystallization conditions to stabilize preferred forms . Training in data contradiction analysis (e.g., CHEM 4206) emphasizes reproducibility checks via interlaboratory validation .

Advanced: How can computational modeling predict the compound’s reactivity in heterogeneous catalytic systems?

Answer:

  • DFT Calculations : Map potential energy surfaces for bond cleavage (e.g., ester hydrolysis) and identify transition states.
  • Molecular Dynamics (MD) : Simulate solvent interactions and catalyst surface adsorption (e.g., Pd/C hydrogenation).
  • Machine Learning : Train models on existing reaction databases to predict optimal catalysts or solvent mixtures.
    Validate predictions using in situ IR or Raman spectroscopy to track intermediate formation. Epistemological frameworks (e.g., quadripolar model) ensure alignment between theoretical assumptions and experimental validation .

Basic: What safety protocols are essential during handling and storage of this nitro-substituted compound?

Answer:

  • Storage : Protect from light in amber glass at -20°C to prevent nitro group photoreduction.
  • Handling : Use inert atmosphere (N2_2 glovebox) for air-sensitive steps (e.g., cyclopropane coupling).
  • Waste Disposal : Quench nitro intermediates with reducing agents (e.g., Fe/NH4_4Cl) before disposal.
    Precautionary codes (P101, P102, P103) mandate rigorous labeling and access restrictions .

Advanced: What strategies mitigate batch-to-batch variability in large-scale synthesis?

Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or NIR to monitor reaction progression.
  • Design of Experiments (DoE) : Use factorial designs to identify critical parameters (e.g., stirring rate, reagent stoichiometry).
  • Membrane Separation (RDF2050104) : Employ nanofiltration to remove low-MW impurities post-synthesis.
    Advanced combustion engineering (RDF2050105) principles optimize thermal profiles during reflux steps .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.